molecular formula C21H21N5O2S B2861956 (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone CAS No. 1211617-35-4

(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone

Cat. No.: B2861956
CAS No.: 1211617-35-4
M. Wt: 407.49
InChI Key: WFWTXIJDADDMDX-UHFFFAOYSA-N
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Description

The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone is a complex organic molecule that features a triazole ring, a thiophene ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Cyclopropanation: The thiophene ring is introduced through a cyclopropanation reaction, which involves the addition of a cyclopropane moiety to the thiophene ring.

    Piperazine Coupling: The piperazine moiety is coupled to the triazole ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted piperazines.

Scientific Research Applications

(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate
  • 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol
  • 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde

Uniqueness

(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone: is unique due to its combination of a triazole ring, a thiophene ring, and a piperazine moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(2-phenyltriazole-4-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c27-20(17-13-16(17)19-7-4-12-29-19)24-8-10-25(11-9-24)21(28)18-14-22-26(23-18)15-5-2-1-3-6-15/h1-7,12,14,16-17H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWTXIJDADDMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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